Ethyl (5-iodo-3-nitro-1H-pyrazol-1-yl)acetate
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Overview
Description
Ethyl (5-iodo-3-nitro-1H-pyrazol-1-yl)acetate is a synthetic organic compound characterized by the presence of an ethyl ester group, an iodine atom, and a nitro group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-iodo-3-nitro-1H-pyrazol-1-yl)acetate typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a β-dicarbonyl compound under acidic or basic conditions to form the pyrazole ring.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Iodination: The nitrated pyrazole is subjected to iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 5-position.
Esterification: Finally, the compound is esterified with ethyl chloroacetate in the presence of a base, such as potassium carbonate, to form this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-iodo-3-nitro-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., triethylamine).
Reduction: Hydrogen gas, palladium on carbon, metal hydrides (e.g., lithium aluminum hydride).
Hydrolysis: Aqueous acid (e.g., HCl) or base (e.g., NaOH).
Major Products
Substitution: Derivatives with different substituents replacing the iodine atom.
Reduction: Ethyl (5-amino-3-nitro-1H-pyrazol-1-yl)acetate.
Hydrolysis: 5-Iodo-3-nitro-1H-pyrazole-1-acetic acid.
Scientific Research Applications
Ethyl (5-iodo-3-nitro-1H-pyrazol-1-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It may be employed in the study of biological pathways and mechanisms, particularly those involving nitro and iodine-containing compounds.
Chemical Synthesis: As an intermediate in the synthesis of more complex molecules, it is valuable in organic synthesis research.
Mechanism of Action
The mechanism by which Ethyl (5-iodo-3-nitro-1H-pyrazol-1-yl)acetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the iodine atom can facilitate halogen bonding interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl (3-nitro-1H-pyrazol-1-yl)acetate: Lacks the iodine atom, which may affect its reactivity and binding properties.
Ethyl (5-bromo-3-nitro-1H-pyrazol-1-yl)acetate: Similar structure but with a bromine atom instead of iodine, potentially altering its chemical behavior and applications.
Ethyl (5-iodo-1H-pyrazol-1-yl)acetate: Lacks the nitro group, which may influence its redox properties and biological activity.
Uniqueness
Ethyl (5-iodo-3-nitro-1H-pyrazol-1-yl)acetate is unique due to the presence of both the iodine and nitro groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile intermediate for various synthetic applications and a valuable compound for research in multiple scientific fields.
Properties
Molecular Formula |
C7H8IN3O4 |
---|---|
Molecular Weight |
325.06 g/mol |
IUPAC Name |
ethyl 2-(5-iodo-3-nitropyrazol-1-yl)acetate |
InChI |
InChI=1S/C7H8IN3O4/c1-2-15-7(12)4-10-5(8)3-6(9-10)11(13)14/h3H,2,4H2,1H3 |
InChI Key |
NCJREAYHKWORTB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=CC(=N1)[N+](=O)[O-])I |
Origin of Product |
United States |
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